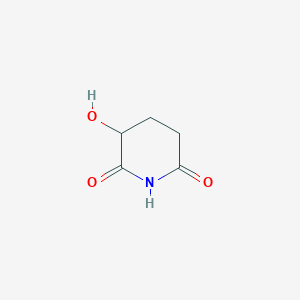

3-Hydroxypiperidine-2,6-dione

Description

Historical Context of Piperidine-2,6-dione Derivatives in Chemical and Biological Sciences

The journey of piperidine-2,6-dione derivatives, also known as glutarimides, began in the mid-20th century with initial explorations into their potential biological activities. The foundational work on these structures laid the groundwork for the development of numerous pharmacologically active compounds. wikipedia.org A notable and historically significant derivative is thalidomide (B1683933), initially developed for morning sickness but later withdrawn due to its severe teratogenic effects. google.com This event underscored the profound impact that subtle structural modifications and stereochemistry can have on biological outcomes. The subsequent re-emergence of thalidomide for treating conditions like erythema nodosum leprosum and multiple myeloma sparked a resurgence in research, leading to the development of safer and more effective analogs. wikipedia.orggoogle.com This historical trajectory highlights the enduring importance of the piperidine-2,6-dione scaffold in medicinal chemistry.

Significance of Hydroxylated Piperidine-2,6-dione Scaffolds in Contemporary Organic and Medicinal Chemistry

The introduction of a hydroxyl group onto the piperidine-2,6-dione framework, as seen in 3-Hydroxypiperidine-2,6-dione, adds a crucial dimension to its chemical and biological profile. This functional group can participate in hydrogen bonding, act as a nucleophile or an electrophile under different conditions, and serve as a handle for further chemical modifications. These characteristics make hydroxylated piperidine-2,6-dione scaffolds highly valuable in modern organic synthesis and medicinal chemistry.

In medicinal chemistry, these scaffolds are recognized as "privileged structures" due to their ability to bind to a variety of biological targets. researchgate.net For instance, derivatives of 3-hydroxypiperidine (B146073) have shown potential as antiviral and anticancer agents, as well as enzyme inhibitors. The stereochemistry of the hydroxyl group, particularly the (S)-configuration, is often critical for biological activity and interaction with specific enzymes or receptors. vulcanchem.com The development of thioaryl-based inhibitors of matrix metalloproteinase-12 (MMP-12) has identified a derivative bearing an N-1-hydroxypiperidine-2,6-dione group as a promising hit compound with nanomolar affinity and significant selectivity. nih.gov

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound is multifaceted, spanning from fundamental synthetic methodology to its role in complex biological pathways. A significant recent discovery has been the identification of this compound as a novel metabolite in the nicotinate (B505614) (vitamin B3) degradation pathway of the eukaryotic microorganism Aspergillus nidulans. researchgate.netnih.govbiorxiv.orgresearchgate.netnih.gov This finding, which has no equivalent in prokaryotic pathways, opens new avenues for studying microbial metabolism and evolution. researchgate.netnih.govresearchgate.net

In the field of synthetic chemistry, efforts are focused on developing efficient and stereoselective methods for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net These methods are crucial for accessing sufficient quantities of the compound for further biological evaluation and for creating libraries of related molecules to explore structure-activity relationships. Furthermore, the compound is being investigated for its potential utility in the study of N/O-linked degrons and degronimers for targeted protein degradation, a cutting-edge area of therapeutic research. chemicalbook.com

Scope and Research Objectives for Advanced Studies on this compound

Future research on this compound is poised to build upon these foundational discoveries. Key objectives for advanced studies include:

Elucidation of Biological Mechanisms: A primary goal is to fully understand the biological roles of this compound, particularly its function in the eukaryotic nicotinate degradation pathway. This involves identifying and characterizing the enzymes responsible for its formation and subsequent metabolism. researchgate.netbiorxiv.orgnih.gov

Exploration of Therapeutic Potential: Given the established pharmacological importance of the piperidine-2,6-dione scaffold, a significant research thrust will be the synthesis and evaluation of novel derivatives of this compound for various therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. google.comontosight.ai

Development of Novel Synthetic Methodologies: The creation of more efficient, scalable, and stereoselective synthetic routes to this compound and its analogs remains a critical objective. researchgate.net This will facilitate broader access to these compounds for research and development.

Application in Chemical Biology: Investigating the use of this compound as a chemical probe to study biological processes, such as protein degradation, will continue to be an active area of research. chemicalbook.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7NO3 |

| Molecular Weight | 129.11 g/mol nih.gov |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | CCFXSFYJADFJBM-UHFFFAOYSA-N sigmaaldrich.com |

| CAS Number | 1824138-98-8 chemicalbook.comsigmaaldrich.com |

| (S)-enantiomer CAS | 118060-99-4 nih.gov |

Table 2: Key Research Findings on this compound and Related Compounds

| Research Area | Key Finding | Reference |

| Metabolism | Identified as a novel metabolite in the nicotinate degradation pathway of Aspergillus nidulans. | researchgate.netnih.govbiorxiv.orgresearchgate.netnih.gov |

| Medicinal Chemistry | Derivatives show potential as MMP-12 inhibitors for inflammatory diseases. | nih.gov |

| Chemical Biology | May be useful in the study of N/O-linked degrons for protein degradation. | chemicalbook.com |

| Synthetic Chemistry | Development of stereoselective synthesis methods is an active area of research. | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

3-hydroxypiperidine-2,6-dione |

InChI |

InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9) |

InChI Key |

CCFXSFYJADFJBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1O |

Origin of Product |

United States |

Chemical Synthesis and Methodological Advancements of 3 Hydroxypiperidine 2,6 Dione and Its Analogues

Retrosynthetic Analysis and Strategic Precursors for 3-Hydroxypiperidine-2,6-dione Construction

A retrosynthetic analysis of this compound reveals several strategic disconnections and key precursors. The primary approaches involve either the formation of the piperidine-2,6-dione core (a glutarimide (B196013) structure) followed by the introduction of the hydroxyl group, or the cyclization of a precursor already containing the hydroxyl functionality.

One common strategy involves the disconnection of the C-N bonds of the piperidine (B6355638) ring, leading back to substituted glutaric acid or glutamine derivatives. For instance, L-glutamine can serve as an inexpensive and readily available chiral starting material. vulcanchem.com Another approach focuses on the C3-C4 bond disconnection, suggesting a Michael addition-type reaction between a suitable nucleophile and an α,β-unsaturated carbonyl compound.

Key precursors identified through retrosynthetic analysis include:

Glutamic acid and its derivatives: These provide the carbon backbone and the nitrogen atom for the piperidine ring.

Substituted glutarimides: These can be hydroxylated at the 3-position.

α,β-Unsaturated esters and nitriles: These can undergo conjugate addition followed by cyclization.

3-Hydroxypyridine: Hydrogenation of this precursor can yield the corresponding piperidine derivative. google.com

Classical Synthetic Methodologies for the Piperidine-2,6-dione Core with Hydroxylation at the 3-Position

Multi-step Chemical Synthesis Routes

The synthesis of this compound and its analogues often involves multi-step sequences. One documented approach begins with the formation of the piperidine-2,6-dione core, followed by the introduction of the hydroxyl group. For example, a piperidine-2,6-dione can be alkylated with a suitable electrophile.

Another multi-step strategy utilizes Baylis-Hillman adducts derived from aldehydes and acrylonitrile. These adducts can be transformed into 3-arylidene(or alkylidene)piperidine-2,6-diones through a one-pot process that includes a Johnson-Claisen rearrangement, partial hydrolysis of the nitrile to an amide, and subsequent cyclization. lookchem.comresearchgate.net

A synthesis of 3-amino-piperidine-2,6-dione, a related analogue, involves the deprotection of a protected amine precursor. For example, (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione can be hydrogenated using a palladium on carbon catalyst to yield the free amine. chemicalbook.com

Cyclization Strategies for Piperidine-2,6-dione Ring Formation

The formation of the piperidine-2,6-dione ring is a critical step in many synthetic routes. Various cyclization strategies have been developed, often involving intramolecular reactions of functionalized linear precursors.

One prominent method is the Dieckmann cyclization of diesters to form β-keto esters, which can then be further elaborated into the desired piperidine-2,6-dione. An alternative approach involves the cyclization of substituted precursors to directly form the substituted piperidine-2,6-dione ring. For instance, a patent describes a three-step synthesis starting from L-glutamine, which is first protected and then cyclized using N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com This intramolecular nucleophilic acyl substitution forms the piperidine ring. vulcanchem.com

Another strategy involves the reaction of 3-bromoglutarimide with an appropriate amine, leading to the formation of the piperidine ring through nucleophilic substitution. vulcanchem.com Reductive cyclization is also a viable method. For example, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, has been reported. nih.govmdpi.com Additionally, palladium-catalyzed azide (B81097) reductive cyclization of aldehydes can be employed to construct the piperidine ring. nih.govmdpi.com

| Cyclization Strategy | Key Reagents/Conditions | Precursor Type | Reference |

| Intramolecular Nucleophilic Acyl Substitution | N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP) | Protected L-Glutamine | vulcanchem.com |

| Nucleophilic Substitution | Tertiary Amine | 3-Bromoglutarimide and Aminobenzylamines | vulcanchem.com |

| Dieckmann Cyclization | Potassium tert-butoxide | Diesters | psu.edu |

| Reductive Cyclization | Fe/AcOH | Nitroalkane adducts of Baylis-Hillman acetates | researchgate.net |

| Palladium-catalyzed Azide Reductive Cyclization | Palladium Catalyst | Aldehydes with an azide group | nih.govmdpi.com |

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

The stereochemistry at the 3-position of this compound is crucial for its biological activity. Therefore, developing enantioselective synthetic methods is of significant interest.

Asymmetric Catalysis in the Construction of Chiral this compound

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound and its analogues, various catalytic approaches have been explored.

Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been successfully used to produce chiral piperidine derivatives. nih.gov Similarly, rhodium and palladium catalysts have been employed for the hydrogenation of pyridine (B92270) derivatives, sometimes with high diastereoselectivity. nih.govmdpi.com For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation. nih.gov

Organocatalysis has also emerged as a valuable strategy. Proline-catalyzed α-aminooxylation of aldehydes, followed by a Horner-Wadsworth-Emmons olefination, has been used to synthesize (S)-3-hydroxypiperidine with high enantiomeric purity. researchgate.net The organocatalytic Michael addition of a ketone to an α-nitrostyrene has also been employed as a key step in the synthesis of substituted 3-hydroxypiperidines. sci-hub.se

| Catalytic Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

| Asymmetric Hydrogenation | Iridium(I) catalyst with P,N-ligand | 2-Substituted pyridinium salts | High enantioselectivity | nih.gov |

| Asymmetric Hydrogenation | Rhodium(I) complex and pinacol borane | Fluorinated pyridines | High diastereoselectivity | nih.gov |

| Organocatalysis | L-proline | Aldehydes | α-Aminooxylation | researchgate.net |

| Organocatalytic Michael Addition | Organocatalyst | Ketone and α-nitrostyrene | Stereoselective C-C bond formation | sci-hub.se |

Biocatalytic and Enzymatic Approaches for Stereoselective Synthesis

Biocatalysis provides a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Ketoreductases (KREDs) have shown significant promise in the asymmetric reduction of N-Boc-3-piperidone to the corresponding (S)-N-Boc-3-hydroxypiperidine. researchgate.net These enzymes often exhibit high enantioselectivity and can operate under mild reaction conditions. researchgate.net

For example, a robust KRED from Chryseobacterium sp. has been used to convert N-Boc-piperidone to (S)-N-Boc-3-hydroxypiperidine with high conversion and enantiomeric excess. guidechem.com Similarly, an NADPH-dependent carbonyl reductase from Kluyveromyces marxianus has been identified as a potential biocatalyst for the synthesis of (R)-N-Boc-3-hydroxypiperidine. mdpi.com The use of whole-cell biocatalysts co-expressing the reductase and a cofactor regeneration system, such as glucose dehydrogenase (GDH), can further improve the efficiency of the process. acs.org

In some cases, a chemo-enzymatic approach is employed, combining chemical synthesis with biocatalytic steps. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov

| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Feature | Reference |

| Asymmetric Reduction | Ketoreductase (KRED) from Chryseobacterium sp. CA49 | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High conversion and enantiomeric excess | researchgate.net |

| Asymmetric Reduction | Carbonyl reductase from Kluyveromyces marxianus | N-Boc-3-piperidone | (R)-N-Boc-3-hydroxypiperidine | High enantioselectivity | mdpi.com |

| Chemo-enzymatic Cascade | Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | One-pot stereoselective synthesis | nih.gov |

| Asymmetric Reduction | Bakers' yeast | β-ketopiperidinecarboxylates | cis-hydroxy esters | Good enantiomeric enrichment | psu.edu |

Chiral resolution of racemic mixtures is another strategy to obtain enantiomerically pure this compound derivatives. This can be achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov However, this method is often less economical for large-scale production as the maximum theoretical yield is 50%. researchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of piperidine-2,6-dione derivatives is an area of growing interest, aimed at reducing environmental impact through the use of safer solvents, catalysts, and reaction conditions. amazonaws.com Methodologies are being developed to be more eco-friendly, often involving simpler workup procedures and avoiding harsh reagents. amazonaws.com

One prominent green approach involves biocatalysis. For instance, ketoreductase (KRED)-mediated biotransformations have demonstrated high efficiency and enantioselectivity in the synthesis of chiral piperidine derivatives. guidechem.com The use of enzymes like those found in Baker's yeast or specific ketoreductases, such as ChKRED03 from Chryseobacterium sp. CA49, allows for the asymmetric reduction of piperidone precursors under mild, aqueous conditions. guidechem.comresearchgate.netresearchgate.net This method avoids the lengthy procedures, poor yields, and hazardous reagents often associated with traditional chemical resolutions or chiral pool synthesis. researchgate.net For example, the reduction of N-Boc-3-piperidone (NBPO) to (S)-N-Boc-3-hydroxypiperidine, a key intermediate, has been achieved with high conversion rates and excellent enantiomeric excess using KREDs. guidechem.comresearchgate.net

Another green strategy focuses on the use of microwave irradiation, which can significantly reduce reaction times and sometimes eliminate the need for a solvent. amazonaws.com Furthermore, the development of one-pot, multicomponent reactions represents a highly atom-economical approach to constructing substituted piperidine rings, minimizing waste and simplifying synthetic procedures. thieme-connect.comajchem-a.com The use of more benign catalysts, such as nanomagnetite (Fe3O4), which can be easily recovered and recycled, also aligns with green chemistry goals. ajchem-a.com

Synthesis of N- and C-Substituted Derivatives of this compound

The functionalization of the this compound core at both the nitrogen and carbon atoms is crucial for developing a wide array of analogues with diverse properties. thieme-connect.com The synthesis of these derivatives often involves either building the substituted ring from acyclic precursors or modifying the pre-formed glutarimide ring. thieme-connect.com

N-substituted derivatives of piperidine-2,6-dione are commonly synthesized by reacting glutaric anhydride (B1165640) or its derivatives with primary amines. thieme-connect.comresearchgate.net This condensation reaction is a fundamental method for introducing a wide variety of substituents at the imide nitrogen. thieme-connect.com For instance, reacting glutaric anhydride with various aniline (B41778) derivatives in toluene, followed by cyclization using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), yields N-aryl glutarimides. researchgate.net

Another versatile method for N-functionalization is the Mannich reaction, which involves the condensation of the glutarimide scaffold with formaldehyde (B43269) and a secondary amine. mdpi.com This one-pot, three-component reaction allows for the straightforward introduction of an aminomethyl group at the nitrogen atom, leading to a series of N-substituted derivatives in good yields. mdpi.com

| Compound | Starting Materials | Key Reagent | Yield | Reference |

|---|---|---|---|---|

| N-Aryl Glutarimides | Glutaric anhydride, Aniline derivatives | 1,1'-Carbonyldiimidazole | Not specified | researchgate.net |

| 2-{[4-(p-bromophenyl)-4-hydroxypiperidin-1-yl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivative | Pyrrolo[3,4-c]pyrrole scaffold, 4-(p-bromophenyl)-4-hydroxypiperidine, Formaldehyde | - | 74% | mdpi.com |

| N-Benzyl-3-toluenesulfonyl glutarimides | N-Benzyl-2-toluenesulfonylacetamide, α,β-Unsaturated esters | - | 72-95% | thieme-connect.com |

The introduction of substituents at the carbon atoms of the piperidine-2,6-dione ring can be achieved through various synthetic strategies, including Michael additions and multicomponent reactions. thieme-connect.com The Guareschi reaction is a classic multicomponent method for constructing C-substituted glutarimides. thieme-connect.com

Modern approaches often utilize the Michael addition of compounds with active methylene (B1212753) groups to conjugated amides. thieme-connect.com For example, the reaction between substituted acrylamides and 1,3-bielectrophiles can yield C-substituted glutarimides. thieme-connect.com Another approach involves the reaction of Baylis–Hillman adducts. Treatment of these adducts with sodium hydride in toluene, followed by acid-catalyzed cyclization, can produce piperidine-2,6-diones substituted at the C3 and C4 positions. thieme-connect.com Palladium-catalyzed annulation reactions also provide a route to fluorinated N-heterocycles, including piperidine derivatives with substituents at the C3 position. acs.org

| Compound Type | Synthetic Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 4-Aryl-3,5-dimethylidenepiperidine-2,6-dione | Cyclization of 4-cyano-2-methoxycarbonyl-3-arylpent-1,4-dienes | Not specified | thieme-connect.com |

| 3-Benzylidenepiperidine-2,6-dione | From Baylis-Hillman adducts | Anhydrous FeCl3 in acetic acid | thieme-connect.com |

| 3-Fluoropiperidine derivatives | Pd-Catalyzed [4 + 2] Annulation | Deoxo-Fluor | acs.org |

| Polysubstituted N-hydroxypiperidines | Intramolecular reductive cyclization of 1,5-diketone monoxime | NaBH3CN | ajchem-a.comresearchgate.net |

The synthesis of enantiomerically pure this compound, such as the (S)-enantiomer, is of significant interest due to the stereospecific nature of many biological interactions. Strategies for chiral synthesis include the use of chiral catalysts, resolution of racemic mixtures, and starting from a chiral pool.

One approach involves the asymmetric hydrogenation of a suitable precursor. For example, the asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione using a chiral catalyst can yield the desired chiral product with high enantiomeric excess. researchgate.net Another powerful technique is catalytic enantioselective reactions, such as the aza-Henry reaction, which can establish chirality with a high degree of diastereo- and enantiocontrol. researchgate.net

Resolution of racemic 3-hydroxypiperidine (B146073) using a chiral resolving agent, such as D-pyroglutamic acid, is another common method. google.com The resulting diastereomeric salts can be separated, followed by removal of the resolving agent to yield the desired enantiomer. google.com This (S)-3-hydroxypiperidine can then be protected, for example as (S)-N-Boc-3-hydroxypiperidine, a key intermediate for further synthesis. researchgate.netgoogle.com Biocatalytic reduction of N-Boc-3-piperidone using ketoreductases is a highly effective method for producing (S)-N-Boc-3-hydroxypiperidine with excellent enantioselectivity (>99% ee). researchgate.net

| Target Compound | Method | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-3-Hydroxypiperidine | Chiral Resolution | Use of D-pyroglutamic acid as resolving agent | Not specified | google.com |

| (S)-N-Boc-3-hydroxypiperidine | Ketoreductase (KRED)-catalyzed bioreduction | Complete conversion of 100 g/L substrate in 10h | >99% | researchgate.net |

| (2S,3S)-3-Hydroxypipecolic acid | Stereoselective synthesis from (S)-glutamic acid | Utilizes furylation and oxidation as key steps | Not specified | researchgate.net |

| (S)-3-hydroxypiperidine | Proline-catalyzed α-aminooxylation followed by Horner–Wadsworth–Emmons olefination | High overall yield (38%) | 97% | researchgate.net |

Identification and Elucidation as a Natural Metabolite

This compound was first identified as a natural metabolite during the comprehensive elucidation of the nicotinate (B505614) (Vitamin B3) degradation pathway in the filamentous fungus Aspergillus nidulans. nih.govbiorxiv.orgnih.gov Prior to this discovery, the compound had not been detected as a naturally occurring molecule in any organism. nih.govnih.govbiorxiv.org Its identification was achieved through meticulous research involving reverse genetics, where strains with deletions in specific metabolic genes were created. biorxiv.org The subsequent accumulation of metabolic intermediates in these mutant strains was analyzed using advanced techniques like ultra-high performance liquid chromatography–high-resolution mass spectrometry, which allowed for the precise characterization of previously unknown compounds, including this compound. biorxiv.orgbiorxiv.org This discovery, along with that of its precursor 5,6-dihydroxypiperidine-2-one, marked a significant advancement in understanding eukaryotic metabolic diversity. nih.govnih.gov

Role in Nicotinate Degradation Pathways in Fungi (e.g., Aspergillus nidulans)

In fungi such as Aspergillus nidulans, this compound serves as a key intermediate in the catabolic pathway that allows the fungus to utilize nicotinate as a source of nitrogen and carbon. nih.govosti.gov This eukaryotic pathway is notably distinct from the various nicotinate degradation routes previously identified in bacteria. nih.govbiorxiv.orgresearchgate.net The entire process is catalyzed by a series of enzymes encoded by a co-regulated set of genes. biorxiv.orgnih.gov

The formation of this compound is the culmination of a series of enzymatic modifications to the nicotinate ring structure. The immediate precursor in the pathway is (5S,6R)-(+)-dihydroxypiperidine-2-one (5,6-DHPip-2-O), a novel chemical compound also discovered during the elucidation of this pathway. nih.govbiorxiv.org This precursor is then acted upon by the enzyme HxnW, which is a NAD-dependent polyol dehydrogenase. nih.gov HxnW catalyzes the oxidation of the hydroxyl group at the C6 position of 5,6-DHPip-2-O, resulting in the formation of the dione (B5365651) structure characteristic of this compound. nih.govbiorxiv.org

The metabolic route leading to this compound begins with nicotinic acid and proceeds through several intermediate compounds, many of which are unique to this fungal pathway. The sequence of these metabolites has been identified through the analysis of mutant fungal strains where specific enzymatic steps are blocked. biorxiv.orgnih.gov

Table 1: Intermediate Metabolites in the Nicotinate Catabolic Pathway Preceding this compound in A. nidulans

| Order | Metabolite | Abbreviation |

| 1 | Nicotinic Acid | NA |

| 2 | 6-Hydroxynicotinic Acid | 6-NA |

| 3 | 2,5-Dihydroxypyridine | 2,5-DP |

| 4 | 2,3,6-Trihydroxypyridine | 2,3,6-THP |

| 5 | (5S,6R)-(+)-Dihydroxypiperidine-2-one | 5,6-DHPip-2-O |

The biochemical reactions in the nicotinate degradation pathway are catalyzed by proteins encoded by a set of eleven genes, referred to as the hxn genes. nih.govnih.gov In A. nidulans, these genes are organized into three distinct gene clusters located on different chromosomes. nih.govresearchgate.netnih.gov This entire regulon is under the stringent control of a pathway-specific transcription factor known as HxnR, a Cys2/His2 zinc finger protein. biorxiv.orgosti.govuniprot.org The expression of the hxn genes is co-induced by a derivative of nicotinate and is also subject to nitrogen metabolite repression, a global regulatory system in fungi mediated by the GATA factor AreA. osti.govnih.gov This coordinated regulation ensures that the enzymes for nicotinate catabolism are synthesized only when nicotinate is available and preferred nitrogen sources are absent. nih.govresearchgate.net The organization of these genes into clusters, although variable across different fungal species, points to a mechanism that may prevent the accumulation of toxic intermediates. nih.govnih.gov

Table 2: Key Genes and Enzymes in the A. nidulans Nicotinate Pathway

| Gene | Protein | Function in Pathway |

| hxnS | HxnS | Hydroxylates Nicotinic Acid to 6-Hydroxynicotinic Acid. nih.govosti.gov |

| hxnX | HxnX | Converts 6-Hydroxynicotinic Acid to 2,5-Dihydroxypyridine. nih.gov |

| hxnV | HxnV | Hydroxylates 2,5-Dihydroxypyridine to 2,3,6-Trihydroxypyridine. nih.gov |

| hxnT | HxnT | Reduces 2,3,6-Trihydroxypyridine to 5,6-Dihydroxypiperidine-2-one. nih.gov |

| hxnW | HxnW | Oxidizes 5,6-Dihydroxypiperidine-2-one to this compound. nih.gov |

| hxnR | HxnR | Pathway-specific transcription factor regulating all hxn genes. biorxiv.orgosti.govnih.gov |

| hxnZ, hxnP | HxnZ, HxnP | Putative transporter proteins. nih.govosti.gov |

| hxnY | HxnY | Ancillary role in converting 6-NA to 2,5-DP. biorxiv.org |

| hxnM | HxnM | Opens the ring of 3-HPip-2,6-DO to form α-Hydroxyglutaramate. nih.govnih.gov |

| hxnN | HxnN | Hydrolyzes α-Hydroxyglutaramate to α-Hydroxyglutarate. nih.govnih.gov |

Comparative Analysis of Eukaryotic and Prokaryotic Nicotinate Catabolism Pathways

The nicotinate catabolism pathway found in A. nidulans shows significant divergence from the four different pathways described in bacteria. nih.govnih.gov This represents a striking example of convergent evolution, where fungi and bacteria have independently evolved distinct mechanisms to degrade the same compound. biorxiv.orgresearchgate.net

The primary point of similarity is the initial step: both prokaryotic and eukaryotic pathways begin with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. biorxiv.orgbiorxiv.orgresearchgate.net However, beyond this first reaction, the pathways diverge considerably. The subsequent enzymatic steps in the fungal pathway, including the formation of 2,3,6-trihydroxypyridine, the saturation of the pyridine ring to produce 5,6-dihydroxypiperidine-2-one, and the oxidation to this compound, have no known equivalents in the bacterial degradation routes. nih.govbiorxiv.orgresearchgate.net

Furthermore, the intermediates 5,6-dihydroxypiperidine-2-one and this compound are unique to the fungal pathway. nih.gov The subsequent ring-opening step in fungi yields α-hydroxyglutaramate, a compound not detected in analogous prokaryotic pathways, which instead proceed via different ring-cleavage products. nih.govnih.govresearchgate.net This highlights that while the initial substrate is the same, the biochemical logic for its breakdown evolved along a separate trajectory in ascomycete fungi compared to bacteria. biorxiv.org

Subsequent Metabolic Fates and Degradation Products of this compound within Biological Systems

Once formed, this compound is further metabolized to salvage the nitrogen and carbon atoms for the cell's use. The next step in the pathway involves the hydrolytic opening of the piperidine ring. nih.gov This reaction is catalyzed by the enzyme HxnM, a cyclic imidase. nih.govnih.gov HxnM specifically cleaves the bond between the nitrogen and the C2 carbon of the ring, resulting in the formation of (S)-(+)-α-hydroxyglutaramate (α-HGA). nih.gov This product is another compound that had not been previously identified as an intermediate in prokaryotic nicotinate catabolism. nih.govresearchgate.net

The final enzymatic step to release the assimilated nitrogen involves the amide hydrolase HxnN. nih.gov This enzyme acts on α-hydroxyglutaramate to hydrolyze the amide group, releasing ammonium (B1175870) (NH₄⁺) and producing α-hydroxyglutarate (α-HG). nih.govresearchgate.net The ammonium can then be utilized by the fungus as a nitrogen source, and the α-hydroxyglutarate can enter central carbon metabolism.

Biochemical and Metabolic Pathways Involving 3 Hydroxypiperidine 2,6 Dione

Ring Opening Reactions and Formation of Alpha-Hydroxyglutaramate

The metabolic fate of 3-hydroxypiperidine-2,6-dione involves a crucial ring-opening reaction, a key step in a novel nicotinate (B505614) degradation pathway identified in the eukaryotic microorganism Aspergillus nidulans. biorxiv.orgnih.govnih.gov This pathway demonstrates significant differences from those observed in prokaryotes. biorxiv.orgresearchgate.netbiorxiv.org this compound, itself a newly identified natural metabolite, is enzymatically transformed into an acyclic product, facilitating further catabolism. nih.govresearchgate.net

The hydrolytic opening of the piperidine (B6355638) ring is a necessary step to generate ammonium (B1175870) (NH₄⁺), which can then be utilized as a nitrogen source by the organism. nih.gov This reaction is catalyzed by a specific enzyme, leading to the formation of α-hydroxyglutaramate. biorxiv.orgnih.govresearchgate.net

Research conducted on Aspergillus nidulans has elucidated the specific enzymatic process responsible for the conversion of this compound. nih.gov The enzyme that facilitates this transformation is a cyclic imidase known as HxnM. nih.gov

The catalytic action of HxnM involves the hydrolytic cleavage of the bond between the nitrogen atom and the adjacent carbonyl carbon (N-C2) within the piperidine ring. nih.gov This specific ring-opening results in the formation of (S)-(+)-α-hydroxyglutaramate (also abbreviated as α-HGA). nih.gov The formation of α-hydroxyglutaramate is a distinctive feature of this eukaryotic nicotinate catabolic route, as this compound has not been detected as an intermediate in analogous prokaryotic pathways. biorxiv.orgnih.govresearchgate.netresearchgate.net

The role of α-hydroxyglutaramate as a metabolic intermediate was confirmed through reverse genetics and metabolomic analysis. nih.govbiorxiv.org Specifically, this compound was found to accumulate exclusively in the metabolome of an A. nidulans strain with a deletion in the hxnN gene (hxnRc7 hxnNΔ strain), which codes for the subsequent enzyme in the pathway. nih.gov The product of the HxnN enzyme, an amide hydrolase, is α-hydroxyglutarate, formed by the salvaging of nitrogen from α-hydroxyglutaramate. biorxiv.orgnih.gov

The key components of this ring-opening reaction are summarized in the table below.

| Component | Description |

| Substrate | This compound (3-HPip-2,6-DO) |

| Enzyme | HxnM (a cyclic imidase) |

| Reaction Type | Hydrolytic Ring Opening (between N-C2) |

| Product | (S)-(+)-α-hydroxyglutaramate (α-HGA) |

Molecular Interactions and Biological Activities of 3 Hydroxypiperidine 2,6 Dione Scaffolds in Pre Clinical Research

Investigation of Molecular Targets and Binding Mechanisms

The unique structural arrangement of the 3-hydroxypiperidine-2,6-dione core enables it to interact with a range of biological molecules, most notably metalloenzymes.

The this compound moiety has been identified as a novel zinc-binding group (ZBG). acs.orgresearchgate.net This capability is crucial for the inhibition of metalloenzymes, a large family of enzymes that contain a metal ion, typically zinc, in their active site. nih.govresearchgate.net These enzymes are involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. researchgate.netresearchgate.net

Specifically, derivatives incorporating the N-1-hydroxypiperidine-2,6-dione (HPD) group have demonstrated the ability to act as effective inhibitors of matrix metalloproteinases (MMPs). acs.orgresearchgate.netnih.gov MMPs are a class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov

Research has shown that certain HPD-containing compounds can act as bidentate ligands, chelating the catalytic zinc ion within the active site of MMPs through their oxygen atoms. acs.orgresearchgate.netnih.gov This interaction is fundamental to their inhibitory activity. For instance, a sulfide (B99878) derivative bearing an HPD group, compound 4a, was identified as a potent inhibitor of MMP-12. acs.orgresearchgate.net This compound exhibited nanomolar affinity for MMP-12 and demonstrated significant selectivity over other MMPs such as MMP-1, MMP-9, and MMP-14. acs.orgresearchgate.netresearchgate.netresearchgate.net The bidentate binding mode of HPD derivatives has been confirmed through solution complexation studies with Zn2+ and X-ray crystallography. acs.orgresearchgate.netresearchgate.net

Beyond its role as a zinc-binding group, the broader piperidine-2,6-dione scaffold is a key component of molecules that interact with other protein targets. For example, derivatives of 3-(4-hydroxyphenyl)piperidine-2,6-dione (B14007977) act as ligands for cereblon, a protein that forms part of an E3 ubiquitin ligase complex. This interaction can lead to the degradation of specific target proteins, a mechanism of action with therapeutic potential in various diseases. Additionally, some piperidine-based compounds have been investigated as inhibitors of the HDM2-p53 protein-protein interaction, which is a key target in cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, these studies have provided valuable insights into how chemical modifications influence their biological activity. researchgate.netdrugdesign.orgnih.gov

The affinity and potency of this compound derivatives can be significantly modulated by the introduction of various chemical substituents. acs.org For instance, in the context of MMP inhibition, modifications to the thioaryl derivatives of 4-methoxybiphenylsulfonyl hydroxamate and carboxylate-based inhibitors, including changes to the zinc-binding group and the sulfur oxidation state, were explored to enhance selectivity for MMP-12. acs.orgresearchgate.net The introduction of the N-1-hydroxypiperidine-2,6-dione (HPD) group in place of a hydroxamate or carboxylate group led to the discovery of a highly potent and selective MMP-12 inhibitor. acs.orgresearchgate.net

The following table summarizes the in vitro activity of a key HPD derivative against various MMPs:

| Compound | Target MMP | IC50 (nM) | Selectivity Profile |

| 4a (Sulfide with HPD) | MMP-12 | Nanomolar range | High selectivity over MMP-1, MMP-9, and MMP-14 |

Data sourced from studies on thioaryl-based MMP-12 inhibitors. acs.orgresearchgate.netresearchgate.net

Furthermore, in other classes of piperidine (B6355638) derivatives, the addition of substituents at various positions on the piperidine ring has been shown to be critical for activity. For example, in a series of HMD2/p53 interaction inhibitors, the addition of substituents at the 3,3-positions of the piperidine scaffold was found to be important, while modifications at other positions did not always lead to improved potency. researchgate.net

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this compound derivatives are no exception. The spatial arrangement of atoms can significantly impact how a molecule interacts with its biological target. psu.edunih.gov

For instance, the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid highlights the importance of controlling stereochemistry for further modification and the generation of specific analogs. mdpi.comnih.gov In the context of dopamine (B1211576) transporter ligands, the introduction of a polar hydroxy substituent into the piperidine ring of a disubstituted lead analogue demonstrated stereospecific interactions both in vitro and in vivo. acs.org

The stereochemistry at the 3-position of the piperidine-2,6-dione ring is known to be a critical determinant of biological activity in immunomodulatory drugs (IMiDs), although these are structurally distinct from the core this compound. nih.gov While specific studies focusing solely on the stereochemical influence of the 3-hydroxy group in the context of metalloenzyme inhibition are less detailed in the provided results, the general principles of stereoselectivity in drug-receptor interactions strongly suggest that the (R) and (S) enantiomers of this compound derivatives would exhibit different biological activities. psu.edunih.gov For example, the synthesis of (S)-3-hydroxypiperidine has been a focus due to its presence in naturally active compounds. researchgate.net

Pharmacological Profiling in Defined Biological Systems (Excluding Human Clinical Trials)

The pharmacological effects of this compound derivatives have been characterized in various preclinical models. In vitro assays using human MMPs have been instrumental in determining the inhibitory potency and selectivity of these compounds. acs.orgresearchgate.net For example, the sulfide derivative 4a with the HPD group was shown to have a nanomolar affinity for MMP-12, an enzyme implicated in inflammatory lung diseases and cardiovascular conditions. acs.orgnih.govresearchgate.net

Beyond enzymatic assays, the biological activity of related piperidine-2,6-dione compounds has been assessed in cellular models. For instance, some derivatives have been evaluated for their effects on tumor cell lines, demonstrating growth inhibition through mechanisms such as cell cycle arrest. acs.org The interaction with cereblon, leading to targeted protein degradation, has also been characterized in cellular systems.

Enzyme Inhibition Assays and Determination of IC50 Values

Enzyme inhibition assays are fundamental in pre-clinical research to quantify the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For derivatives of the this compound scaffold, these assays have been crucial in identifying and optimizing inhibitors for various enzymes.

One area of focus has been the inhibition of aromatase, an enzyme involved in estrogen biosynthesis and a target for anti-cancer therapies. Studies on analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have demonstrated that modifications at the 3-alkyl and 1-alkyl positions significantly influence their inhibitory potency. For instance, increasing the length of the alkyl chain at the 3-position to an octyl group resulted in a potent competitive inhibitor of human placental aromatase with a Ki value of 0.09 µM when testosterone (B1683101) was used as the substrate. nih.gov Similarly, a 1-octyl derivative also showed strong inhibition with a Ki of 0.12 µM. nih.gov These findings highlight the importance of the substitution pattern on the piperidine-2,6-dione core for achieving high-affinity enzyme inhibition.

| Compound | Substitution | Ki (µM) with Testosterone Substrate | Ki (µM) with Androstenedione Substrate |

|---|---|---|---|

| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | 3-Ethyl | 1.1 | 14 |

| 3-Octyl-3-(4-pyridyl)piperidine-2,6-dione | 3-Octyl | 0.09 | 0.20 |

| 1-Octyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione | 1-Octyl, 3-Ethyl | 0.12 | 0.48 |

Beyond aromatase, derivatives of similar piperidine-2,6-dione scaffolds have been investigated as inhibitors of other enzymes. For example, a compound featuring a 1-hydroxypiperazine-2,6-dione moiety, a close structural analogue, demonstrated potent inhibitory activity against matrix metalloproteinase-13 (MMP-13) with an IC50 value of 9.5 nM. nih.gov While not a direct this compound, this highlights the potential of the core piperidine-dione structure as a zinc-binding group in metalloenzyme inhibitors.

Cell-based Assays for Mechanistic Understanding

Cell-based assays are indispensable for understanding the biological effects of compounds within a cellular context, providing insights into their mechanisms of action, cytotoxicity, and effects on cellular pathways. For compounds containing the this compound scaffold, a variety of cell-based assays have been employed in pre-clinical research.

In the context of cancer research, the antiproliferative activity of these compounds is a primary focus. The Sulforhodamine B (SRB) assay is a common method used to determine cytotoxicity and cell viability after treatment with test compounds. For instance, novel indole (B1671886) derivatives incorporating a piperidine-2,4-dione moiety have been evaluated against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) to determine their IC50 values for anti-cancer potency. researchgate.net

Furthermore, mechanistic studies have explored the role of this scaffold in targeted protein degradation. The this compound core is structurally related to the glutarimide (B196013) moiety of thalidomide (B1683933) and its analogues (IMiDs), which are known to function as molecular glues that recruit target proteins to the E3 ubiquitin ligase cereblon for degradation. This mechanism is central to their therapeutic effects. Cell-based assays are critical for confirming this mode of action. For example, cellular myostatin signaling assays have been used to test compounds for their ability to induce the degradation of specific target proteins. core.ac.uk Patents have described bifunctional compounds containing substituted pyrimidine (B1678525) derivatives linked to a piperidine-2,6-dione moiety designed to degrade cyclin-dependent kinase 2 (CDK2) through the ubiquitin-proteasome pathway. google.com

In the study of metabolic pathways, the natural occurrence of this compound has been identified in the nicotinate (B505614) degradation pathway of the fungus Aspergillus nidulans. biorxiv.orgnih.govbiorxiv.org In this context, growth inhibition assays have been used to assess the biological activity of this metabolite. biorxiv.org Such studies provide a unique perspective on the endogenous roles and potential off-target effects of this scaffold.

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| Sulforhodamine B (SRB) Assay | Determine cytotoxicity and anti-proliferative activity | Evaluation of indole derivatives with a piperidine-2,4-dione moiety against HCT-116, HepG-2, and MCF-7 cancer cell lines. | researchgate.net |

| Cellular Signaling Assay | Investigate the effect on specific signaling pathways | Testing compounds in a cellular myostatin signaling assay to assess targeted protein degradation. | core.ac.uk |

| Growth Inhibition Assay | Assess the effect on cell growth and proliferation | Studying the growth inhibitory effects of this compound as a metabolite in Aspergillus nidulans. | biorxiv.org |

| Protein Degradation Assay | Confirm the mechanism of action for targeted protein degraders | Demonstrating the degradation of CDK2 by bifunctional compounds via the ubiquitin-proteasome pathway. | google.com |

Spectroscopic and Structural Characterization Methods for 3 Hydroxypiperidine 2,6 Dione and Its Analogues

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 3-Hydroxypiperidine-2,6-dione and its derivatives, offering detailed insights into their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of this compound and its analogues in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. For the piperidine (B6355638) ring, protons on the same carbon (geminal) and on adjacent carbons (vicinal) will split each other's signals, creating characteristic multiplicity patterns. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the hydroxyl group. In derivatives like 4-hydroxy-1-methylpiperidine betaine, the axial protons are typically more shielded than the equatorial protons due to the anisotropic effect of the nitrogen's lone pair of electrons. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish which protons are coupled to each other, confirming the connectivity within the molecule. researchgate.netpsu.edu

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The carbonyl carbons of the dione (B5365651) structure typically appear at low field (downfield) in the spectrum, around 170–175 ppm, due to their deshielded nature. The carbon atom bearing the hydroxyl group (C3) will also have a characteristic chemical shift. For analogues like 4-hydroxy-1-methylpiperidine betaine, the nitrogen atom causes a deshielding effect on the adjacent C-2 and C-6 carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted values and can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~173 |

| C3 | ~4.5 (dd) | ~65 |

| C4 | ~2.2-2.4 (m) | ~25 |

| C5 | ~2.0-2.2 (m) | ~30 |

| C6 | - | ~173 |

| N-H | ~8.0 (s) | - |

| O-H | Variable | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

MS: In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₅H₇NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (129.11 g/mol ). nih.gov Fragmentation patterns, which result from the breakdown of the molecular ion, can provide additional structural information.

HRMS: High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. The monoisotopic mass of this compound is 129.04259 Da. uni.lu This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS can also be used to analyze various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, to further confirm the molecular weight. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 130.04987 |

| [M+Na]⁺ | 152.03181 |

| [M-H]⁻ | 128.03531 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. Strong absorption bands in the region of 1650–1750 cm⁻¹ are indicative of the C=O stretching of the dione carbonyl groups. A broad absorption band in the region of 3200–3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. The N-H stretching of the imide group will also appear in this region.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. While the saturated piperidine ring itself does not absorb significantly in the UV-Vis range, the carbonyl groups can exhibit weak n→π* transitions. For analogues containing aromatic rings, such as 3-(4-Hydroxyphenyl)piperidine-2,6-dione (B14007977), more significant UV absorption would be expected due to the π→π* transitions of the aromatic system.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms.

For this compound and its analogues, X-ray crystallography can definitively establish:

Bond lengths and angles: Providing precise measurements of the molecular geometry.

Conformation of the piperidine ring: Determining whether it adopts a chair, boat, or twist-boat conformation.

Stereochemistry: Unambiguously assigning the relative and absolute configuration of chiral centers. For instance, in a study of zwitterionic bicyclic lactams derived from related structures, X-ray analysis was crucial in determining the absolute configuration at newly formed stereocenters. rsc.org

Intermolecular interactions: Revealing how molecules are packed in the crystal lattice through hydrogen bonding and other non-covalent interactions. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)- and (S)-3-Hydroxypiperidine-2,6-dione. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.

These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

The sign and magnitude of the optical rotation or CD signal can be used to distinguish between enantiomers and determine the enantiomeric excess of a sample. For instance, the optical rotation of a synthesized (2R,3S)-3-hydroxypiperidine-2-carboxylic acid was found to be essentially equal but opposite in sign to the natural product, allowing for the assignment of the (2S,3R) configuration to the natural compound. psu.edu While specific chiroptical data for this compound is not detailed in the search results, the principles are directly applicable. The absolute configuration of a chiral sample can be determined by comparing its experimental chiroptical data with that of a known standard or with theoretical calculations.

Computational Chemistry and Theoretical Investigations of 3 Hydroxypiperidine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-hydroxypiperidine-2,6-dione. eurjchem.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other key characteristics.

Electronic Structure and Reactivity: The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wjarr.com

For piperidine-based structures, DFT calculations are used to map the electron density and electrostatic potential, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. wjarr.com

Interactive Table 1: Key Electronic Properties and Reactivity Descriptors Calculated via DFT (Note: The values below are illustrative examples based on typical calculations for similar heterocyclic compounds and may not represent experimentally verified data for this compound.)

| Parameter | Description | Typical Calculated Value Range | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 6.0 eV | A smaller gap suggests higher chemical reactivity. wjarr.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 3.0 eV | A lower value indicates a "softer," more reactive molecule. wjarr.com |

| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.5 to 5.0 eV | Measures the overall electron-attracting tendency. |

| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | 2.5 to 4.0 eV | Quantifies the electrophilic nature of the molecule. wjarr.com |

| TPSA | Topological Polar Surface Area | ~66-73 Ų | Predicts transport properties like cell permeability. ambeed.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. smolecule.com The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding affinity. For derivatives of piperidine-2,6-dione, a key biological target is the protein Cereblon (CRBN). This protein is a component of an E3 ubiquitin ligase complex, which is targeted by immunomodulatory drugs like thalidomide (B1683933) and its analogs.

Docking studies of glutarimide-containing ligands with Cereblon typically reveal key interactions responsible for binding. These often include hydrogen bonds between the glutarimide (B196013) ring of the ligand and amino acid residues in the binding pocket of the protein.

Interactive Table 2: Summary of Computational Methods for Ligand-Target Interaction Analysis

| Technique | Purpose | Key Outputs | Example Application |

| Molecular Docking | Predicts binding mode and estimates affinity. | Binding pose, docking score, key interacting residues. | Identifying the binding orientation of this compound in the Cereblon active site. smolecule.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the complex. | Trajectory of atomic motion, RMSD/RMSF, binding free energy (ΔG). | Assessing the stability of the predicted this compound-Cereblon complex over nanoseconds. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of a series of compounds and their biological activities. tsijournals.com The fundamental principle is that the structural properties of a molecule determine its activity. For this compound, QSAR can be a powerful tool for designing derivatives with enhanced or specific activities. tandfonline.com

The process involves several steps:

Data Set Collection: A set of piperidine-2,6-dione derivatives with experimentally measured biological activities (e.g., inhibitory concentrations) is compiled. This set is divided into a training set for building the model and a test set for validating it. tsijournals.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as physicochemical properties (e.g., LogP), electronic properties (e.g., atomic charges), and 3D properties (e.g., steric parameters). researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with biological activity. tsijournals.comresearchgate.net

Validation: The model's predictive power is rigorously tested using the internal test set and sometimes an external set of compounds. researchgate.net

The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. Furthermore, the model can provide insights into which structural features are most important for activity, guiding medicinal chemists in their design of more potent and selective compounds. researchgate.net

Interactive Table 3: Components of a Typical QSAR Study for Derivative Design

| Component | Description | Example for Piperidine-2,6-dione Derivatives |

| Dependent Variable | The biological activity being modeled. | IC50 values for inhibition of a specific enzyme or cell line. |

| Independent Variables | Calculated molecular descriptors. | Steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) descriptors. researchgate.net |

| Modeling Technique | Algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net |

| Validation Metrics | Statistics used to assess model quality. | R² (Coefficient of determination), Q² (Cross-validated R²), Predicted R² for test set. tsijournals.comresearchgate.net |

| Application | How the final model is used. | Predicting the activity of novel derivatives and identifying key structural features to modify for improved potency. |

Predictive Modeling for Synthetic Pathway Optimization and Stereoselectivity

Computational chemistry is increasingly being used not only to predict the properties of molecules but also to optimize their chemical synthesis. Predictive modeling can help chemists choose the most efficient reaction pathways, predict yields, and control the stereochemical outcome of reactions.

Synthetic Pathway Optimization: The synthesis of substituted piperidines can be complex, often requiring multiple steps. mdpi.com Computational models can assist in this process. For instance, machine learning algorithms can be trained on large databases of chemical reactions to predict the outcomes of proposed synthetic steps, suggest optimal reaction conditions (e.g., solvent, temperature, catalyst), or even propose entire synthetic routes.

Predicting Stereoselectivity: The this compound molecule contains a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). As the biological activity of chiral molecules often depends on their specific stereochemistry, controlling the stereoselectivity of the synthesis is crucial. mdpi.comnih.gov

Quantum mechanics can be employed to model the reaction mechanisms that lead to the formation of this chiral center. By calculating the energy profiles of competing reaction pathways—specifically, the energies of the transition states—chemists can predict which enantiomer is more likely to be formed under a given set of conditions. researchgate.net For example, if a synthesis involves a chiral catalyst, computational modeling can help explain how the catalyst interacts with the substrate to favor the formation of one stereoisomer over the other. This knowledge is invaluable for designing more efficient and selective asymmetric syntheses.

Interactive Table 4: Computational Strategies for Synthetic Optimization

| Computational Goal | Methodology | Application to this compound Synthesis |

| Reaction Feasibility | Quantum Mechanics (DFT) | Calculating reaction energies (ΔH) to determine if a proposed synthetic step is thermodynamically favorable. |

| Predicting Stereoselectivity | Transition State Theory (DFT) | Calculating the energy barriers for pathways leading to the (R) and (S) enantiomers to predict the enantiomeric excess. researchgate.net |

| Catalyst Design | Molecular Modeling | Simulating the interaction between a substrate and a chiral catalyst to understand the origin of stereocontrol. |

| Process Optimization | Machine Learning | Training models on reaction databases to predict optimal conditions (temperature, solvent) for crystallization or reaction yield. |

Future Research Directions and Unexplored Avenues for 3 Hydroxypiperidine 2,6 Dione

Development of Novel and More Efficient Synthetic Methodologies

As a recently identified natural product, established and optimized chemical syntheses for 3-Hydroxypiperidine-2,6-dione are not yet available. Future research must focus on developing robust and efficient methods for its preparation to enable further biological studies. Key areas for exploration include:

Biocatalytic and Chemoenzymatic Approaches: Drawing inspiration from its natural biosynthesis, enzymatic methods could provide a highly selective and environmentally friendly route to the molecule. Research into identifying and engineering enzymes, such as oxidoreductases and hydrolases, that can perform specific transformations on piperidine (B6355638) precursors is a promising direction. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of traditional chemical reactions, could offer efficient multi-step syntheses.

Asymmetric Synthesis: The hydroxyl group at the C3 position creates a stereocenter, meaning the molecule can exist in two enantiomeric forms ((R) and (S)). Developing asymmetric synthetic routes to obtain enantiomerically pure forms of this compound is crucial, as different enantiomers often exhibit distinct biological activities. Techniques such as organocatalytic Michael additions or enantioselective reductions of precursor ketones could be investigated to achieve high stereocontrol.

Flow Chemistry: For scalable and safe production, the development of continuous flow synthesis methods could be advantageous. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity while minimizing hazardous intermediates.

Further Elucidation of Undiscovered Biological Roles and Metabolic Pathways

The primary identified role of this compound is as an intermediate in a eukaryotic nicotinate (B505614) (vitamin B3) degradation pathway. However, its full biological significance remains largely unknown.

Detailed Research Findings: Recent studies in the fungus Aspergillus nidulans have elucidated a novel catabolic pathway for nicotinate. nih.govcreative-proteomics.commdpi.com In this pathway, this compound is a newly identified cellular metabolite. mdpi.comnih.gov It is formed from its precursor, 5,6-dihydroxypiperidine-2-one, through an oxidation step catalyzed by the enzyme HxnW. nih.gov The pathway then proceeds with the hydrolytic opening of the piperidine ring, converting this compound into α-hydroxyglutaramate. mdpi.comnih.gov This eukaryotic pathway shows significant differences from those found in prokaryotes. nih.govmdpi.com

Future research should aim to:

Investigate Presence in Other Organisms: Determine if this metabolic pathway and the presence of this compound are conserved across other fungal species and eukaryotes, including plants and potentially even mammals.

Explore Alternative Biological Functions: Investigate whether the compound has roles beyond being a simple metabolic intermediate. Small molecule metabolites can act as signaling molecules, enzyme regulators, or precursors for other bioactive compounds. Studies could explore its potential interaction with cellular receptors or enzymes.

Characterize Transport and Localization: Research is needed to understand how the compound is transported across cellular and organellar membranes. Studies have suggested that some enzymes in the nicotinate pathway are localized to peroxisomes, indicating a complex subcellular organization that warrants further investigation. pharmasalmanac.com

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

The core chemical scaffold of this compound, known as a glutarimide (B196013), is a well-established pharmacophore present in several therapeutic agents. This provides a strong foundation for the rational design of novel analogues.

The glutarimide ring is famously the active component of thalidomide (B1683933) and its more modern analogues, lenalidomide (B1683929) and pomalidomide. These molecules function as "molecular glues," redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins. dbkgroup.orgresearchgate.net

Future research in this area should focus on:

Leveraging the 3-Hydroxy Group: The hydroxyl group on the piperidine ring serves as a unique chemical handle. It can be used for derivatization to attach linkers for Proteolysis-Targeting Chimeras (PROTACs) or to introduce new functional groups that could modulate binding affinity and specificity for protein targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the 3-hydroxy group (e.g., through etherification, esterification, or substitution) and other positions on the ring would be essential. These analogues could then be screened against various biological targets, such as E3 ligases or other enzymes, to build a comprehensive SAR profile.

Computational Modeling: Molecular docking and dynamics simulations can be used to predict how modifications to the this compound scaffold will affect its interaction with potential protein targets. This computational-first approach can guide the synthesis of the most promising candidates, saving time and resources.

Integration of Advanced "Omics" Data for Systems-Level Understanding of its Biological Impact

To fully comprehend the biological role and impact of this compound, a systems biology approach is necessary. nih.gov Integrating multiple "omics" datasets can provide a holistic view of the cellular response to this metabolite. nih.govnih.gov

Future research strategies should include:

Metabolomics: Untargeted metabolomics can be used to analyze how the presence or absence of this compound affects the broader cellular metabolome. This can reveal connections to other metabolic pathways and identify downstream effects.

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells exposed to the compound, researchers can identify which genetic pathways are activated or suppressed. This integration of metabolomics and transcriptomics is a powerful tool for linking metabolites to gene function and uncovering regulatory networks. nih.govcreative-proteomics.com

Proteomics: Quantitative proteomics can identify changes in protein levels following exposure to the compound. Furthermore, chemoproteomic approaches could be used to identify proteins that directly bind to this compound or its analogues, providing crucial insights into its mechanism of action and potential targets for therapeutic development. pharmasalmanac.comdundee.ac.uk

By combining these datasets, researchers can construct comprehensive models of the compound's biological activity, moving from a simple understanding of its role in one pathway to a systems-level appreciation of its function. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxypiperidine-2,6-dione derivatives, and how can reaction conditions be standardized?

- Methodology : Utilize condensation reactions between substituted amines and diketones, with optimization of solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC and confirm purity through HPLC (≥95%). For example, analogs like 1-(3-nitrophenyl)piperidine-2,6-dione were synthesized via nitro-substituted anilines and characterized using FT-IR (1633 cm⁻¹ for carbonyl) and -NMR (δ 6.98 ppm for aromatic protons) .

Q. How can spectroscopic techniques distinguish stereoisomers in this compound derivatives?

- Methodology : Combine -NMR (e.g., coupling constants for axial/equatorial protons), -NMR (carbonyl shifts at ~170–180 ppm), and X-ray crystallography for absolute configuration determination. For instance, (3R)-3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione was resolved using chiral HPLC and validated by single-crystal X-ray diffraction .

Q. What computational tools predict the solubility and stability of this compound derivatives in aqueous media?

- Methodology : Employ density functional theory (DFT) for solvation energy calculations and molecular dynamics simulations to assess hydrogen-bonding interactions. Experimental validation via UV-Vis spectroscopy (λmax shifts in polar solvents) and accelerated stability studies (40°C/75% RH for 4 weeks) can corroborate predictions .

Advanced Research Questions

Q. How do contradictory results arise between in vitro enzyme inhibition assays and in vivo pharmacological studies for this compound derivatives?

- Methodology : Investigate off-target effects using proteome-wide activity profiling (e.g., kinase panels) and pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance). For example, purine-2,6-dione derivatives showed anti-TNF-α activity in LPS-induced inflammation models but required dose adjustments due to hepatic first-pass metabolism .

Q. What strategies resolve conflicting crystallographic data on active-site binding modes of this compound-based inhibitors?

- Methodology : Perform molecular docking with flexible side-chain sampling (e.g., AutoDock Vina) and validate via mutagenesis studies (e.g., alanine scanning of catalytic residues). Co-crystallization with target enzymes (e.g., PDE4B) can resolve ambiguities in hydrogen-bond networks .

Q. How can quantum mechanical/molecular mechanical (QM/MM) models improve the design of this compound derivatives for selective enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.